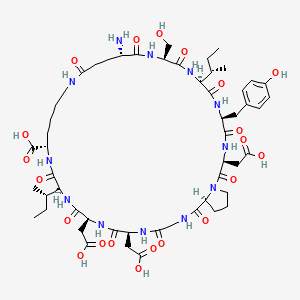

cyclo(1,11)H-ESIYDPGDDIK-OH

Beschreibung

Cyclo(1,11)H-ESIYDPGDDIK-OH is a macrocyclic peptide featuring a disulfide bridge between cysteine residues at positions 1 and 11. The cyclization via a disulfide bond enhances conformational stability, which may influence its bioavailability and target specificity.

Eigenschaften

Molekularformel |

C54H80N12O21 |

|---|---|

Molekulargewicht |

1233.3 g/mol |

IUPAC-Name |

(3S,6S,9S,12S,15S,24S,27S,30S,33S,39S)-15-amino-9,27-bis[(2S)-butan-2-yl]-3,30,33-tris(carboxymethyl)-12-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,26,29,32,35,38-undecaoxo-1,4,7,10,13,19,25,28,31,34,37-undecazabicyclo[37.3.0]dotetracontane-24-carboxylic acid |

InChI |

InChI=1S/C54H80N12O21/c1-5-26(3)43-51(83)59-31(54(86)87)10-7-8-18-56-38(69)17-16-30(55)45(77)63-36(25-67)49(81)65-44(27(4)6-2)52(84)61-32(20-28-12-14-29(68)15-13-28)46(78)62-35(23-42(75)76)53(85)66-19-9-11-37(66)50(82)57-24-39(70)58-33(21-40(71)72)47(79)60-34(22-41(73)74)48(80)64-43/h12-15,26-27,30-37,43-44,67-68H,5-11,16-25,55H2,1-4H3,(H,56,69)(H,57,82)(H,58,70)(H,59,83)(H,60,79)(H,61,84)(H,62,78)(H,63,77)(H,64,80)(H,65,81)(H,71,72)(H,73,74)(H,75,76)(H,86,87)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-/m0/s1 |

InChI-Schlüssel |

QVRGILAZQGYCSV-ZGJOQXBESA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)[C@@H](C)CC)CO)N)C(=O)O |

Kanonische SMILES |

CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)C(C)CC)CO)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Cyclo(1,11)H-ESIYDPGDDIK-OH involves the formation of a cyclic peptide structure through peptide bond formation. The synthetic route typically includes the following steps:

Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Cyclization: The linear peptide is cleaved from the resin and cyclized through the formation of a peptide bond between the N-terminal and C-terminal ends.

Analyse Chemischer Reaktionen

Cyclo(1,11)H-ESIYDPGDDIK-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Cyclo(1,11)H-ESIYDPGDDIK-OH übt seine Wirkungen aus, indem es mit Zelloberflächenrezeptoren interagiert, die an der Zell-Adhäsion beteiligt sind. Die cyclische Struktur des Peptids ermöglicht es ihm, an spezifische Rezeptoren zu binden, ihre Aktivität zu modulieren und Zell-Adhäsionsprozesse zu beeinflussen. Zu den molekularen Zielstrukturen gehören Rezeptoren wie Integrine und Cadherine, die eine entscheidende Rolle bei Zell-Zell- und Zell-Matrix-Interaktionen spielen.

Wirkmechanismus

Cyclo(1,11)H-ESIYDPGDDIK-OH exerts its effects by interacting with cell surface receptors involved in cell adhesion. The cyclic structure of the peptide allows it to bind to specific receptors, modulating their activity and influencing cell adhesion processes. The molecular targets include receptors such as integrins and cadherins, which play crucial roles in cell-cell and cell-matrix interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Cyclo(1,11)H-ESIYDPGDDIK-OH belongs to the macrocyclic peptide class, distinct from smaller DKPs and cyclic dipeptides. Key differences include:

*Estimated based on amino acid composition.

- Size and Complexity : The target compound’s larger size enables more diverse interactions with biological targets, whereas DKPs like cyclo(Leu-Leu) are restricted by their two-residue framework.

- Cyclization Mechanism : Disulfide bonds (target) require oxidative conditions, while DKPs form via intramolecular amide bonds under milder synthetic conditions .

Challenges and Opportunities

- Synthesis Complexity : Macrocyclic peptides require precise control of cyclization and disulfide pairing, increasing synthetic difficulty compared to DKPs .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.